

Addressing application site pain and stinging associated with Crisaborole

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Compound of Interest

Compound Name: Crisaborole

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Technical Support Center: Crisaborole Application Site Pain and Stinging

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the application site pain and stinging associated with **Crisaborole**.

Frequently Asked Questions (FAQs)

Q1: What is the reported incidence of application site pain and stinging with **Crisaborole** in clinical trials?

A1: Application site pain, including burning or stinging, is the most common adverse reaction reported in clinical trials of **Crisaborole** (Eucrisa®) ointment, 2%. The incidence varies slightly across studies but is consistently higher than in patients treated with the vehicle alone.^{[1][2][3]} In pivotal Phase 3 trials, approximately 4% of patients treated with **Crisaborole** reported application site pain, compared to about 1% of patients in the vehicle group.^{[2][3]} The sensation is typically mild to moderate and often resolves within one day of onset.^[2]

Q2: What is the current understanding of the underlying mechanism for **Crisaborole**-induced application site pain?

A2: The precise mechanism is not fully elucidated, but it is likely multifactorial. The leading hypothesis is that the stinging and burning sensations are primarily due to the application of the ointment to skin with a compromised barrier, which is characteristic of atopic dermatitis.[4][5] This impaired barrier function can lead to increased exposure of sensory nerve endings in the epidermis to the drug and its vehicle components.[6] Furthermore, as a phosphodiesterase 4 (PDE4) inhibitor, **Crisaborole** increases intracellular levels of cyclic adenosine monophosphate (cAMP).[7][8] Elevated cAMP can lead to the activation of Protein Kinase A (PKA), which is known to sensitize nociceptors by phosphorylating and lowering the activation threshold of key ion channels involved in pain and thermal sensation, such as Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Ankyrin 1 (TRPA1).[9][10][11][12]

Q3: Do the excipients in the **Crisaborole** formulation contribute to the stinging sensation?

A3: The vehicle components of the **Crisaborole** ointment may contribute to the application site reactions. The inactive ingredients include white petrolatum, propylene glycol, mono- and diglycerides, paraffin, butylated hydroxytoluene (BHT), and edetate calcium disodium.[13] Propylene glycol and BHT, in particular, have been associated with allergic contact dermatitis and skin irritation in some individuals.[14] Preclinical studies in rabbits identified the 2% **crisaborole** ointment as a mild to moderate irritant.[15]

Q4: How does the anti-inflammatory action of **Crisaborole** relate to the initial stinging sensation?

A4: **Crisaborole** exerts its therapeutic effect by inhibiting PDE4 in inflammatory cells, which leads to an increase in intracellular cAMP.[7][16] This, in turn, reduces the production of pro-inflammatory cytokines.[16] While this anti-inflammatory effect is beneficial for treating atopic dermatitis, the initial increase in cAMP in sensory neurons may paradoxically lead to their sensitization and the perception of stinging or burning, as described in A2. The stinging sensation is often transient, which may suggest that as the inflammation resolves and the skin barrier function improves, the sensitivity of the nerve endings decreases.

Troubleshooting Guide

Issue: Significant variability in the incidence of application site pain is observed in our preclinical animal model of atopic dermatitis.

Possible Causes and Troubleshooting Steps:

- **Variability in Skin Barrier Disruption:** The extent of epidermal barrier damage can significantly influence the perception of pain.
 - **Recommendation:** Standardize the method of inducing atopic dermatitis to ensure a consistent level of skin barrier compromise. Techniques such as tape-stripping or the use of specific haptens like oxazolone can be employed.[\[17\]](#)[\[18\]](#) Monitor and quantify transepidermal water loss (TEWL) to ensure uniformity across experimental groups.
- **Inconsistent Drug Application:** The amount of ointment applied and the method of application can affect the local concentration of **Crisaborole** and its penetration.
 - **Recommendation:** Use a calibrated positive displacement pipette or a similar tool to apply a precise and consistent amount of the ointment to a defined surface area of the skin.
- **Behavioral Assessment Subjectivity:** Pain and itch are subjective endpoints in animal models, often assessed through scratching and wiping behaviors.
 - **Recommendation:** Employ a blinded scoring system for behavioral assessments. Consider using automated systems for tracking and quantifying scratching behavior to reduce observer bias. Additionally, incorporate physiological measures of stress, such as heart rate or corticosterone levels, as supplementary endpoints.

Issue: Difficulty in differentiating between drug-induced irritation and vehicle effects in our in vitro skin model.

Possible Causes and Troubleshooting Steps:

- **Confounding Effects of Vehicle Components:** As mentioned, some excipients in the **Crisaborole** formulation can cause irritation.
 - **Recommendation:** Include a vehicle-only control group in all experiments. Additionally, test individual excipients at their respective concentrations in the formulation to identify any specific contributors to skin irritation in your model.

- **Model Sensitivity:** The in vitro model may not be sensitive enough to detect subtle differences in irritation potential.
 - **Recommendation:** Utilize a tiered approach with multiple in vitro models. Start with simpler models like reconstructed human epidermis (RhE) for initial screening of cytotoxicity and irritant potential. Progress to more complex, co-culture models that include sensory neurons to specifically assess neurogenic inflammation and nociceptor activation.[\[4\]](#)[\[19\]](#)[\[20\]](#)

Quantitative Data Summary

Table 1: Incidence of Application Site Pain in **Crisaborole** Clinical Trials

Study/Analysis	Crisaborole 2% Incidence	Vehicle Incidence	Population	Reference(s)
Pooled Phase 3 Trials (AD-301 & AD-302)	4.4%	1.2%	Patients aged 2 years and older with mild to moderate atopic dermatitis.	[14]
AD-301 Trial	6.2%	1.2%	Patients aged 2 years and older with mild to moderate atopic dermatitis.	[3]
AD-302 Trial	2.7%	1.2%	Patients aged 2 years and older with mild to moderate atopic dermatitis.	[3]
Long-Term Safety Study (48 weeks)	2%	N/A	Patients treated with Crisaborole.	[1]

Experimental Protocols

1. In Vitro Assessment of Nociceptor Sensitization using Calcium Imaging

- Objective: To determine if **Crisaborole** directly sensitizes sensory neurons, potentially through the cAMP-PKA pathway.
- Methodology:
 - Cell Culture: Culture dorsal root ganglion (DRG) neurons isolated from neonatal rats or mice. These primary cultures contain a mixed population of sensory neurons, including nociceptors that express TRPV1 and TRPA1.
 - Calcium Indicator Loading: Load the cultured neurons with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.[\[21\]](#)[\[22\]](#)
 - Baseline Measurement: Establish a stable baseline fluorescence signal in a physiological buffer.
 - Stimulation Protocol:
 - Apply a sub-threshold concentration of a known nociceptor agonist (e.g., capsaicin for TRPV1, or AITC for TRPA1).
 - After a washout period, pre-incubate the neurons with **Crisaborole** (and a vehicle control in a separate set of wells).
 - Re-apply the sub-threshold concentration of the nociceptor agonist.
 - Data Acquisition and Analysis: Record changes in intracellular calcium concentrations using fluorescence microscopy.[\[23\]](#)[\[24\]](#) An increase in the calcium influx in response to the agonist after **Crisaborole** treatment would suggest sensitization. To investigate the involvement of the cAMP-PKA pathway, the experiment can be repeated in the presence of a PKA inhibitor (e.g., H89).

2. Ex Vivo Skin-Nerve Preparation for Electrophysiological Recording

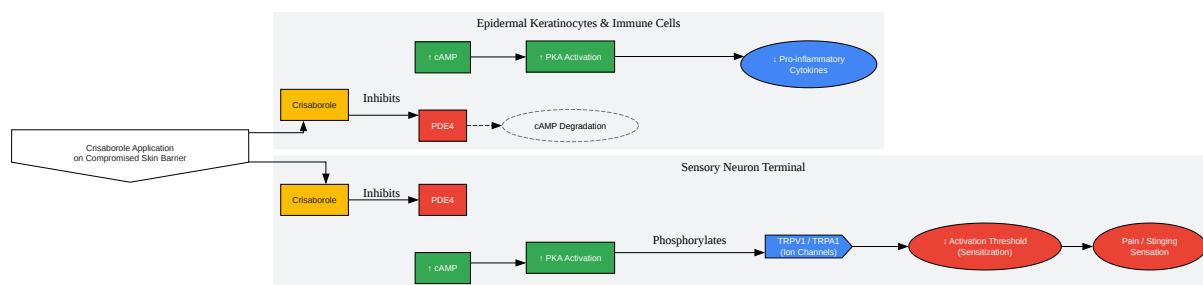
- Objective: To measure the effect of topically applied **Crisaborole** on the electrical activity of cutaneous sensory nerves.
- Methodology:
 - Preparation: Isolate a section of skin with the innervating saphenous nerve from a rodent. Mount the preparation in a chamber that allows for separate perfusion of the dermal and epidermal sides.
 - Recording: Use suction electrodes to record the electrical activity from the nerve fibers.
 - Stimulation: Apply controlled thermal or mechanical stimuli to the skin to identify and characterize nociceptive fibers.
 - Drug Application: Apply **Crisaborole** ointment or a solution containing **crisaborole** to the epidermal side of the skin preparation.
 - Data Analysis: Monitor for changes in the spontaneous firing rate of nociceptors and their response to subsequent thermal or mechanical stimuli. An increase in firing rate or a decrease in the activation threshold would indicate sensitization.

3. In Vivo Model of Atopic Dermatitis with Pain/Itch Behavior Assessment

- Objective: To evaluate the effect of **Crisaborole** on pain- and itch-related behaviors in an animal model of atopic dermatitis.
- Methodology:
 - Model Induction: Induce an atopic dermatitis-like phenotype in mice (e.g., NC/Nga or BALB/c strains) through repeated epicutaneous application of an allergen such as ovalbumin or a hapten like oxazolone.[\[25\]](#)[\[26\]](#)[\[27\]](#)
 - Treatment Groups: Divide the animals into groups receiving topical treatment with **Crisaborole** ointment, vehicle ointment, or a positive control (e.g., a topical corticosteroid).
 - Behavioral Assessment:

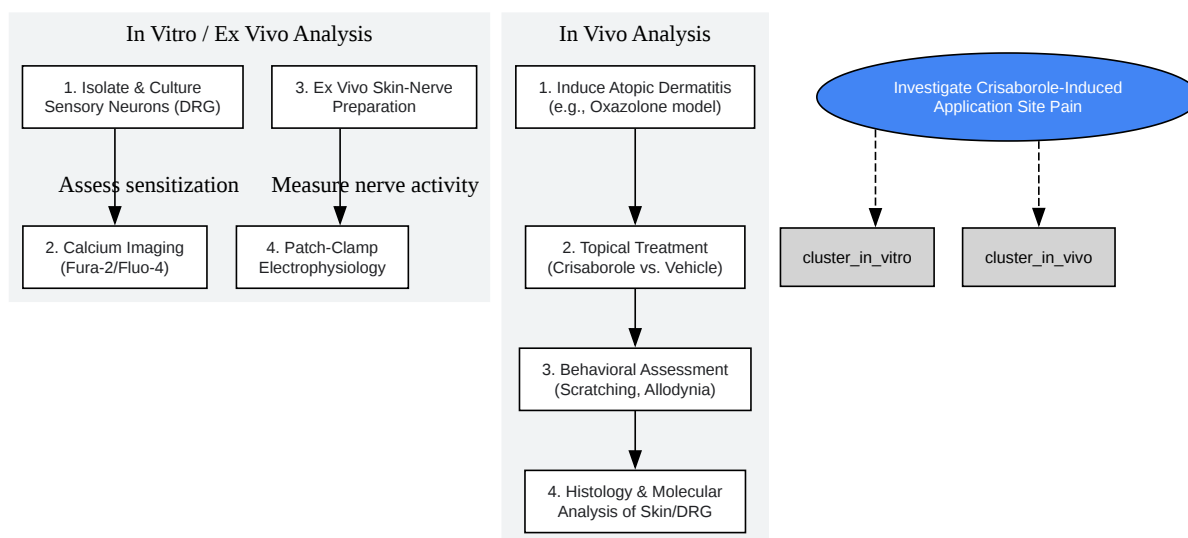
- Spontaneous Scratching/Wiping: Videotape the animals and quantify the time spent scratching (a proxy for itch) and wiping the affected area (a proxy for pain).
- Evoked Responses: Assess the response to light mechanical stimuli (allodynia) using von Frey filaments or thermal stimuli (thermal hyperalgesia) using a hot/cold plate or radiant heat source.
- Histological and Molecular Analysis: At the end of the study, collect skin samples for histological analysis of inflammation and immune cell infiltration. Analyze the expression of markers of neuronal sensitization in the skin and dorsal root ganglia.

Visualizations



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Caption: Proposed dual mechanism of **Crisaborole** action.



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Caption: Workflow for investigating **Crisaborole**'s effects.

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